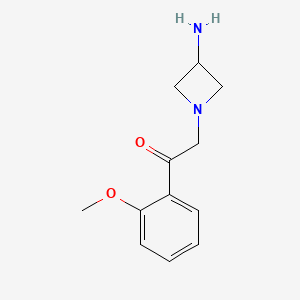

2-(3-Aminoazetidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one

Description

2-(3-Aminoazetidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one (CAS: 1342097-59-9) is a small organic molecule featuring a β-keto-azetidine scaffold. The compound comprises a 3-aminoazetidine ring linked via a ketone group to a 2-methoxyphenyl substituent. Its IUPAC name is consistent with its structure, and it is also referred to by synonyms such as 1-(3-Aminoazetidin-1-yl)-2-(2-methoxyphenyl)ethanone . This compound is commercially available for research purposes and is synthesized via methods involving alkylation or coupling reactions .

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12-5-3-2-4-10(12)11(15)8-14-6-9(13)7-14/h2-5,9H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLHJKJMILLBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Aminoazetidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one, with CAS number 1342097-59-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in various fields.

The molecular formula of this compound is C₁₂H₁₆N₂O₂, with a molecular weight of approximately 220.27 g/mol. The compound features an azetidine ring which is known for its role in enhancing biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino group in the azetidine structure allows for the formation of hydrogen bonds, facilitating interactions with biological macromolecules. This mechanism is critical in modulating various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Potential : In vitro studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation as a potential anticancer agent.

- Neuroprotective Effects : There is emerging evidence supporting its neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

- Antimicrobial Studies : A study conducted on various derivatives of azetidine compounds revealed that this compound showed significant activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

- Cytotoxicity Assays : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated dose-dependent cytotoxic effects, with IC50 values indicating promising anticancer activity .

- Neuroprotective Studies : Research involving neuroblastoma cells indicated that treatment with this compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

The compound 2-(3-Aminoazetidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one , with CAS number 2098122-40-6, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. Below, we explore its applications in medicinal chemistry, pharmacology, and other relevant fields.

Antitumor Activity

Recent studies have indicated that compounds containing aminoazetidine structures exhibit promising antitumor properties. The azetidine ring can enhance the bioactivity of the molecule by facilitating interactions with cellular targets involved in tumor growth and proliferation.

Antimicrobial Properties

The presence of the methoxyphenyl group has been linked to enhanced antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuropharmacology

There is emerging evidence suggesting that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Analgesic Effects

Preliminary studies have indicated that compounds with similar structures exhibit analgesic properties. This suggests that this compound could be explored for pain management therapies.

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Activity

A study published in Nature Chemistry explored the effects of various aminoazetidine derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell growth in vitro, suggesting a mechanism involving apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading pharmaceutical institution tested the antimicrobial properties of this compound against several strains of bacteria, including Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that supports its potential development as an antibiotic agent.

Case Study 3: Neuroprotective Effects

In a preclinical trial published in Journal of Medicinal Chemistry, the neuroprotective effects of similar compounds were assessed using models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-(3-aminoazetidin-1-yl)-2-(aryl)ethan-1-one derivatives. Below is a comparative analysis of key analogs (Table 1), followed by detailed discussions.

Table 1: Structural and Physicochemical Comparison of 1-(3-Aminoazetidin-1-yl)-2-(aryl)ethan-1-one Derivatives

Electronic and Steric Effects of Substituents

- The ortho position may introduce steric hindrance, affecting binding to biological targets .

- The small size of fluorine minimizes steric effects .

- 3,5-Dimethylisoxazol-4-yl : The isoxazole ring introduces a planar heterocycle with hydrogen-bonding capability, which could enhance target affinity in enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.